molecular formula C19H19NO5S B2965538 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 922066-17-9

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2965538
CAS No.: 922066-17-9
M. Wt: 373.42
InChI Key: PAKPWYJRKAKNJD-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H19NO5S and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-23-19(22)17-12-4-2-3-5-15(12)26-18(17)20-16(21)9-11-6-7-13-14(8-11)25-10-24-13/h6-8H,2-5,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKPWYJRKAKNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activity. This article explores its structural characteristics, synthesis methods, and biological activities based on recent research findings.

Structural Characteristics

The compound has a molecular formula of C19H19N2O5SC_{19}H_{19}N_{2}O_{5}S and a molecular weight of 373.42g/mol373.42\,g/mol . The structure includes a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[b]thiophene ring which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include acylation and cyclization processes. Optimization of these synthetic pathways is crucial for improving yield and purity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, compounds containing similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
DoxorubicinHCT-116Reference Value
DoxorubicinMCF-7Reference Value

This table illustrates the effectiveness of related compounds in inhibiting cancer cell proliferation .

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis or cell cycle arrest in cancer cells. The presence of the benzo[d][1,3]dioxole moiety is particularly noted for enhancing cytotoxicity through interaction with cellular targets involved in tumor progression .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence suggesting that this class of compounds may exhibit anti-inflammatory and antimicrobial activities. Research indicates that modifications to the thiophene ring can significantly influence these biological effects .

Case Studies

A notable study investigated the biological activity of several derivatives of thiophene-based compounds. Among them, one derivative displayed promising results in inhibiting tumor growth in vivo models. The study concluded that structural variations play a critical role in modulating biological activity .

Scientific Research Applications

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a research compound with the molecular formula C19H19NO5S and a molecular weight of 373.42. It is available in different packaging options to accommodate various research requirements.

Structural Characteristics

The compound includes a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[b]thiophene ring, known for their diverse biological activities.

Properties

  • IUPAC Name: methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • InChI: InChI=1S/C19H19NO5S/c1-23-19(22)17-12-4-2-3-5-15(12)26-18(17)20-16(21)9-11-6-7-13-14(8-11)25-10-24-13/h6-8H,2-5,9-10H2,1H3,(H,20,21)
  • InChI Key: PAKPWYJRKAKNJD-UHFFFAOYSA-N
  • Canonical SMILES: COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC4=C(C=C3)OCO4
  • Molecular Formula: C19H19NO5S
  • Molecular Weight: 373.4 g/mol

Applications

This compound is a useful research compound suitable for many research applications. Compounds with similar structures have been reported to interact with metal–organic frameworks. Structurally related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis or cell cycle arrest in cancer cells. The presence of the benzo[d][1,3]dioxole moiety is particularly noted for enhancing cytotoxicity through interaction with cellular targets involved in tumor progression.

Anticancer Activity

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
DoxorubicinHCT-116Reference Value
DoxorubicinMCF-7Reference Value

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core SynthesisCyclohexanone, S₈, methyl cyanoacetate8595%
Amide CouplingHATU, DMF, 25°C7898%
PurificationReverse-phase HPLC (MeOH/H₂O)67>99%

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentAChE IC₅₀ (µM)MIC (S. aureus, µg/mL)Reference
Benzo[d][1,3]dioxole0.1212.5
4-Methoxyphenyl0.4550.0
2-Fluorobenzyl0.2825.0

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